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Compound of Interest

Compound Name: Ribonolactone

Cat. No.: B013872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of

D-ribonolactone, a readily available carbohydrate derivative, as a chiral auxiliary in

asymmetric synthesis. The primary application highlighted is the diastereoselective alkylation of

ribonolactone-derived acetoacetates for the synthesis of enantiopure α,α-disubstituted

glycines, which are of significant interest as enzyme inhibitors and peptide modifiers.

Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of

stereochemistry during the formation of new chiral centers. D-Ribonolactone, particularly in its

protected form as 2,3-O-isopropyliden-γ-D-ribonolactone, serves as an effective chiral

auxiliary. Its rigid furanose backbone provides a well-defined stereochemical environment that

influences the facial selectivity of reactions on a tethered prochiral substrate. The auxiliary can

be readily prepared from inexpensive D-ribose and can be cleaved and recovered after the

desired stereoselective transformation.

The principal documented application of this chiral auxiliary is in the diastereoselective

alkylation of enolates generated from acetoacetate esters of 2,3-O-isopropyliden-γ-D-

ribonolactone. This methodology offers a straightforward route to α,α-disubstituted β-keto

esters with high diastereoselectivity. Subsequent transformation of the keto group via a

Schmidt rearrangement and final hydrolysis provides access to enantiomerically enriched α,α-

disubstituted glycines.
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Diastereoselective Alkylation for the Synthesis of
α,α-Disubstituted Glycines
The overall synthetic strategy involves three key stages:

Preparation of the Chiral Acetoacetate: Attachment of the acetoacetate moiety to the primary

hydroxyl group of 2,3-O-isopropylidene-γ-D-ribonolactone.

Diastereoselective Alkylation: Sequential or double alkylation of the α-position of the

acetoacetate under basic conditions. The chiral auxiliary directs the approach of the

electrophile, leading to a preponderance of one diastereomer.

Auxiliary Cleavage and Product Formation: Conversion of the β-keto ester to the

corresponding amino acid via a Schmidt rearrangement and subsequent hydrolysis.

Quantitative Data Summary
The diastereoselective alkylation of the methylacetoacetate derived from 2,3-O-isopropyliden-γ-

D-ribonolactone has been shown to proceed with good to excellent diastereoselectivity for a

variety of alkylating agents. The results are summarized in the table below.

Entry R¹ R²X Yield (%)
Diastereomeri
c Ratio (dr)

1 Me PhCH₂Br 75 85:15

2 Me 4-Br-C₆H₄CH₂Br 70 83:17

3 Me
Ph-CH=CH-

CH₂Br
65 77:23

4 Me
2-Naphthyl-

CH₂Br
72 88:12

5 n-Bu PhCH₂Br 78 80:20

6 n-Bu 4-Br-C₆H₄CH₂Br 71 79:21

7 n-Bu
2-Naphthyl-

CH₂Br
68 82:18
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Experimental Protocols
Protocol 1: Preparation of 2,3-O-Isopropylidene-γ-D-
ribonolactone
This protocol describes the synthesis of the protected chiral auxiliary from D-ribose.

Materials:

D-Ribose

Sodium Bicarbonate (NaHCO₃)

Bromine (Br₂)

Sodium Bisulfite (NaHSO₃)

Absolute Ethanol (EtOH)

Toluene

Acetone (dry)

2,2-Dimethoxypropane

Concentrated Sulfuric Acid (H₂SO₄)

Silver Carbonate (Ag₂CO₃) or Amberlyst A-21 resin

Ethyl Acetate (EtOAc)

Celite

Procedure:

Oxidation of D-Ribose:

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, addition

funnel, and thermometer, suspend D-ribose (100 g, 0.67 mol) and sodium bicarbonate
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(112 g, 1.3 mol) in water (600 mL).

Stir the mixture at room temperature for 15 minutes.

Cool the flask in an ice-water bath and add bromine (112 g, 0.70 mol) dropwise via the

addition funnel, maintaining the reaction temperature below 5 °C. The addition should take

approximately 1 hour.

After the addition is complete, stir the orange solution for an additional 50 minutes.

Add sodium bisulfite (6.5 g, 62.5 mmol) portionwise until the orange color is discharged.

Transfer the clear solution to a 2-L flask and concentrate under reduced pressure (bath

temperature 60-70 °C) to a wet slurry.

Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate the solvents to obtain

a damp solid.

Add absolute ethanol (400 mL) and heat the mixture on a steam bath for 30 minutes.

Filter the hot suspension and rinse the solids with hot absolute ethanol (100 mL).

Cool the filtrate to room temperature and then refrigerate for 16 hours to crystallize the D-

ribonolactone. Collect the crystals by filtration, rinse with cold absolute ethanol and then

diethyl ether, and dry under vacuum.

Acetonide Protection:

In a 2-L round-bottom flask, suspend the crude D-ribonolactone (160 g) in dry acetone

(700 mL).

Add 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL).

Stir the solution vigorously at room temperature for 50 minutes.

Add silver carbonate (20 g, 73 mmol) or Amberlyst A-21 resin (30 g) and continue stirring

for another 50 minutes.
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Filter the suspension through a pad of Celite and rinse the solids with acetone (100 mL).

Evaporate the filtrate to dryness.

Dissolve the crude acetonide in hot ethyl acetate (250 mL) and filter through Celite.

Allow the filtrate to cool to room temperature to crystallize the 2,3-O-isopropylidene-D-

ribonolactone. Collect the crystals by filtration and dry under vacuum. A second crop can

be obtained by concentrating the mother liquor.

Protocol 2: Synthesis of the Acetoacetate Derivative
This protocol describes the attachment of the acetoacetate unit to the chiral auxiliary.

Materials:

2,3-O-Isopropylidene-γ-D-ribonolactone

2,2,6-Trimethyl-1,3-dioxen-4-one

Toluene (dry)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2,3-O-isopropylidene-γ-D-ribonolactone (1.0 eq) in dry toluene.

Add 2,2,6-trimethyl-1,3-dioxen-4-one (1.2 eq).

Heat the mixture to reflux and monitor the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and concentrate under

reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired acetoacetate

derivative.

Protocol 3: Diastereoselective Alkylation
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This protocol outlines the general procedure for the diastereoselective alkylation of the

acetoacetate derivative.

Materials:

Ribonolactone-derived acetoacetate

Sodium Hydride (NaH, 60% dispersion in mineral oil)

Tetrahydrofuran (THF, dry)

Alkyl Halide (e.g., Benzyl bromide)

Procedure:

To a stirred suspension of NaH (1.2 eq) in dry THF at 0 °C under an inert atmosphere, add a

solution of the ribonolactone-derived acetoacetate (1.0 eq) in dry THF dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add the alkyl halide (1.2 eq) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to separate the diastereomers

and obtain the major diastereomer.

Protocol 4: Schmidt Rearrangement and Hydrolysis
This protocol describes the conversion of the β-keto ester to the α,α-disubstituted amino acid.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b013872?utm_src=pdf-body
https://www.benchchem.com/product/b013872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


α,α-Dialkylacetoacetate derivative

Methanesulfonic acid

Sodium Azide (NaN₃)

1,2-Dimethoxyethane (DME)

Aqueous Ammonia (30%)

Dichloromethane (CH₂Cl₂)

Hydrochloric Acid (HCl)

Procedure:

Schmidt Rearrangement:

To a stirred solution of the α,α-dialkylacetoacetate (1.0 eq) in DME at -30 °C, add

methanesulfonic acid (excess) dropwise.

Add sodium azide (3.0 eq) portionwise, keeping the temperature below -20 °C.

Allow the reaction to warm to room temperature and stir for 24 hours.

Add more DME and adjust the pH to ~9 with 30% aqueous ammonia.

Partition the mixture between dichloromethane and water.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give

the crude acetamide.

Hydrolysis:

Reflux the crude acetamide in 6M HCl until hydrolysis is complete (monitor by TLC).
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Cool the solution and wash with an organic solvent (e.g., diethyl ether) to remove the

recovered chiral auxiliary.

Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of

the α,α-disubstituted glycine.
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Caption: Experimental workflow for the synthesis of α,α-disubstituted glycines.
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Caption: Logical relationship of components in the asymmetric synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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